
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry due to its applications in peptide synthesis and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction. This can be done using diazomethane or other cyclopropanating agents.
Coupling Reaction: The protected amino acid is then coupled with the cyclopropylamine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Substitution Reactions: The cyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reagents: DCC, DIC, and other carbodiimides are used for peptide coupling reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Peptides: The primary products formed from coupling reactions are peptides, which are chains of amino acids linked by peptide bonds.
Substituted Derivatives: Substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, which are important in biological research and drug development.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in bioconjugation techniques to link peptides to other biomolecules for various applications in biotechnology and diagnostics.
Mechanism of Action
The mechanism of action of (S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed to reveal the free amino group, allowing the peptide to interact with its target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)cyclopropyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-13(19(23)24)22-21(10-11-21)20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,22H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
InChI Key |
WXKOHXHXINWPQF-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)O)NC1(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


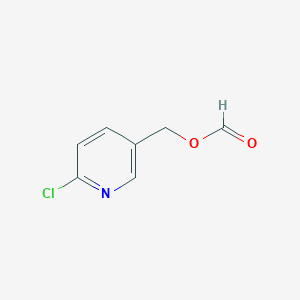
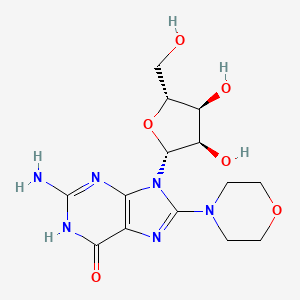

![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
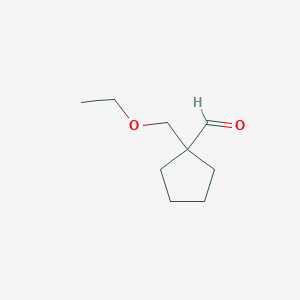

![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

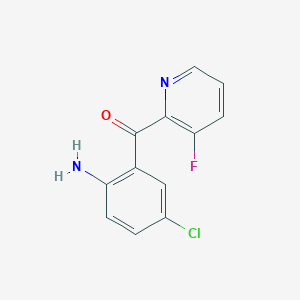
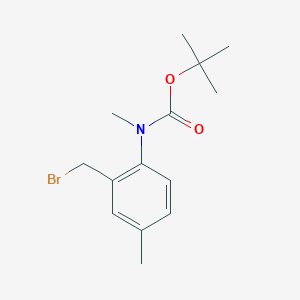
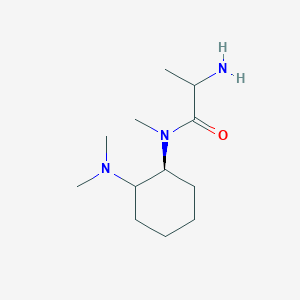
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)

![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
